molecular formula C19H18N4O3S2 B4911742 N-(2,6-dimethylpyrimidin-4-yl)-4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzenesulfonamide

N-(2,6-dimethylpyrimidin-4-yl)-4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzenesulfonamide

Cat. No.: B4911742
M. Wt: 414.5 g/mol
InChI Key: AHESHJXRFQMVJJ-MDZDMXLPSA-N
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Description

N-(2,6-dimethylpyrimidin-4-yl)-4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring a pyrimidine ring and a thiophene moiety, suggests potential biological activity and utility in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylpyrimidin-4-yl)-4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting from 2,6-dimethylpyrimidine, various functional groups are introduced through substitution reactions.

    Introduction of the Thiophene Moiety: The thiophene ring is often introduced via a coupling reaction, such as a Suzuki or Stille coupling.

    Formation of the Enone Linkage: The enone linkage (3-oxo-3-thiophen-2-ylprop-1-enyl) is formed through aldol condensation or similar reactions.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylpyrimidin-4-yl)-4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The enone linkage can be reduced to form corresponding alcohols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide, while reduction of the enone linkage could produce a secondary alcohol.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential antimicrobial or anticancer agent.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with antimicrobial properties.

    Sulfadiazine: Used in the treatment of bacterial infections.

    Sulfisoxazole: Known for its broad-spectrum antibacterial activity.

Uniqueness

N-(2,6-dimethylpyrimidin-4-yl)-4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzenesulfonamide is unique due to its specific structural features, such as the combination of a pyrimidine ring and a thiophene moiety, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Properties

IUPAC Name

N-(2,6-dimethylpyrimidin-4-yl)-4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S2/c1-13-12-19(22-14(2)21-13)23-28(25,26)16-7-5-15(6-8-16)20-10-9-17(24)18-4-3-11-27-18/h3-12,20H,1-2H3,(H,21,22,23)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHESHJXRFQMVJJ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC=CC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)N/C=C/C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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